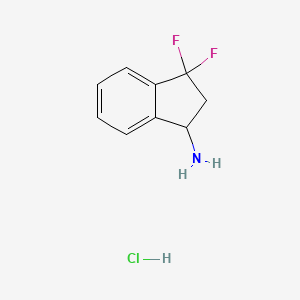

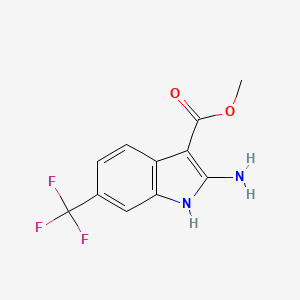

![molecular formula C16H11N3O2S B2788260 2-((苯并[d]噁唑-2-基硫基)甲基)喹唑啉-4(3H)-酮 CAS No. 878971-45-0](/img/structure/B2788260.png)

2-((苯并[d]噁唑-2-基硫基)甲基)喹唑啉-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one” is a chemical compound that belongs to the class of benzoxazole derivatives . Benzoxazole derivatives have gained importance in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves various chemical reactions. For instance, a mixture of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole and anhydrous potassium carbonate in dry acetone was prepared, to which ethyl chloroacetate was added and the mixture was stirred for 8 hours at room temperature .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one”, can be confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps. The reactions are typically confirmed by techniques such as IR, 1H/13C-NMR, and mass spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary. For instance, one derivative was reported as a white solid with a yield of 76% and a melting point of 152–156 °C .科学研究应用

抗肿瘤活性

2-((苯并[d]恶唑-2-基硫代)甲基)喹唑啉-4(3H)-酮及其类似物已被研究其潜在的抗肿瘤活性。一项由Al-Suwaidan 等人 (2016)进行的研究表明,某些 3-苄基取代的-4(3H)-喹唑啉酮表现出广谱抗肿瘤活性,一些化合物对特定癌细胞系表现出选择性活性,包括中枢神经系统、肾脏、乳腺癌和白血病。

抗高血压活性

与 2-((苯并[d]恶唑-2-基硫代)甲基)喹唑啉-4(3H)-酮相关的化合物已被评估其抗高血压活性。 Alagarsamy & Pathak (2007) 发现一些 3-苄基-2-取代-3H-[1,2,4]三唑并[5,1-b]喹唑啉-9-酮在自发性高血压大鼠中表现出显着的抗高血压活性。

抗病毒活性

新型的 2,3-二取代喹唑啉-4(3H)-酮已被合成并评估其对包括流感、SARS-CoV、登革热和其他病毒在内的一系列病毒的抗病毒活性。 Selvam 等人 (2007)报道了显示抑制禽流感 (H5N1) 病毒和对委内瑞拉马脑炎和塔卡里贝病毒具有中等活性的化合物。

抗组胺剂

由 Alagarsamy 等人 (2007)进行的研究合成了新型的 1-取代-4-苄基-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,显示出显着的体内 H1-抗组胺活性。与标准抗组胺药相比,这些化合物可保护动物免受组胺诱导的支气管痉挛,并且表现出可忽略不计的镇静作用。

抗 HIV 活性

喹唑啉-4(3H)-酮衍生物也已被合成并测试其抗 HIV 活性。 Selvam 等人 (2008) 报道,一些化合物显示出在细胞培养中保护 HIV-1 复制的作用。

抗菌活性

由 Osarodion (2020) 进行的一项研究合成了新型的喹唑啉-4(3H)-酮衍生物并评估了它们的抗菌活性。这些化合物对各种细菌菌株表现出显着的活性,包括肺炎克雷伯菌、金黄色葡萄球菌和铜绿假单胞菌。

作用机制

Target of Action

The compound 2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one, also known as ChemDiv3_014121, has been found to interact with quorum sensing pathways in bacteria . These pathways are crucial for bacterial cell-cell communication and play a significant role in coordinating various behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

ChemDiv3_014121 acts as a quorum sensing inhibitor . It interacts with the quorum sensing pathways in bacteria, inhibiting their ability to communicate and coordinate behaviors . This interaction disrupts the bacteria’s ability to form biofilms and produce virulence factors, thereby reducing their pathogenicity .

Biochemical Pathways

The compound affects the LasB and PqsR systems of quorum sensing pathways . In the LasB system, it shows promising quorum-sensing inhibitory activities . In the pqsr system, no activity was observed, suggesting that the compound selectively targets the lasb system .

Result of Action

As a result of its action, ChemDiv3_014121 can inhibit the growth of bacteria such as Pseudomonas aeruginosa .

Action Environment

The action of ChemDiv3_014121 is influenced by the bacterial environment. Quorum sensing pathways respond to external factors such as nutrient availability and defense mechanisms . Therefore, the efficacy and stability of ChemDiv3_014121 may vary depending on these environmental factors.

属性

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanylmethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c20-15-10-5-1-2-6-11(10)17-14(19-15)9-22-16-18-12-7-3-4-8-13(12)21-16/h1-8H,9H2,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMMVUHWYQRQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

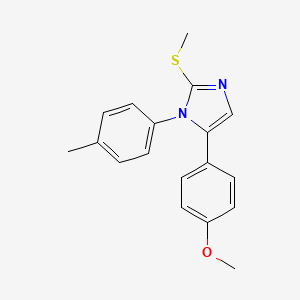

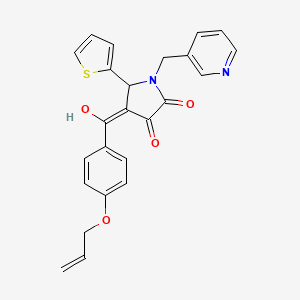

![N-cyclohexyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2788184.png)

![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2788188.png)

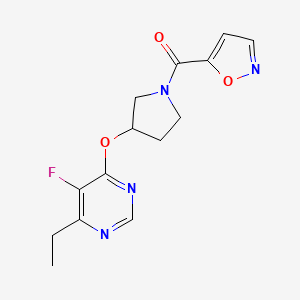

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2788189.png)

![(4-fluorophenyl)[4-(4-methylphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2788192.png)

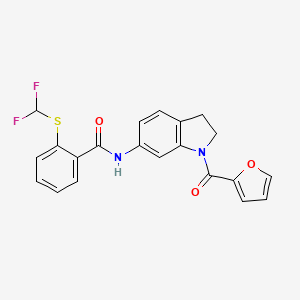

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2788193.png)

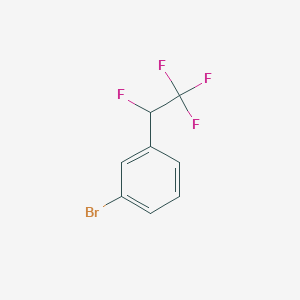

![2,2-Difluoro-3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2788197.png)

![3-(3,4-dimethoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788200.png)